N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine
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Overview
Description
N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzimidazole core and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine typically involves the condensation of 4-methoxybenzaldehyde with 2-(4-aminophenyl)-1H-benzimidazole under reflux conditions. The reaction is facilitated by the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, which promotes the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine is unique due to its dual methoxyphenyl groups and benzimidazole core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H24N4O2 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-[6-[(4-methoxyphenyl)methylideneamino]-1H-benzimidazol-2-yl]phenyl]methanimine |
InChI |
InChI=1S/C29H24N4O2/c1-34-25-12-3-20(4-13-25)18-30-23-9-7-22(8-10-23)29-32-27-16-11-24(17-28(27)33-29)31-19-21-5-14-26(35-2)15-6-21/h3-19H,1-2H3,(H,32,33) |
InChI Key |
XFPGEQLUPOYYPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)N=CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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